

Application Notes and Protocols for GalNAc-L96 siRNA Conjugation and Evaluation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of small interfering RNAs (siRNAs) to hepatocytes has been revolutionized by conjugation to N-acetylgalactosamine (GalNAc). GalNAc is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[1][2] This specific interaction facilitates rapid and efficient receptor-mediated endocytosis of GalNAc-siRNA conjugates, leading to potent and durable gene silencing in the liver.[3][4] The triantennary GalNAc ligand, L96, has emerged as a key component in this technology, enabling the development of next-generation RNAi therapeutics.[5]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of **GalNAc-L96** siRNA conjugates. The methodologies described herein are intended to guide researchers in the successful design and execution of experiments for the development of liver-targeted siRNA therapeutics.

Signaling Pathway of GalNAc-siRNA Conjugates

The journey of a **GalNAc-L96** siRNA conjugate from administration to target gene silencing involves a series of intricate cellular events. Upon entering the bloodstream, the conjugate rapidly distributes to the liver where the **GalNAc-L96** ligand binds to the ASGPR on hepatocytes. This binding event triggers clathrin-mediated endocytosis, engulfing the conjugate

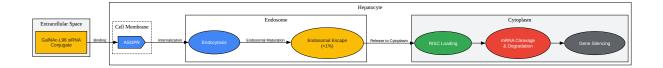


Methodological & Application

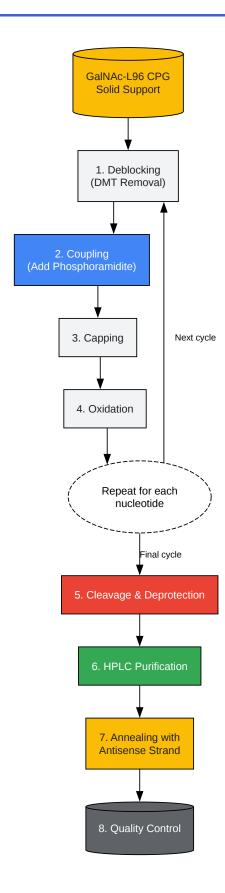
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into an endosome. As the endosome matures, its internal pH decreases, causing the dissociation of the GalNAc-siRNA from the ASGPR, which is then recycled back to the cell surface. A small fraction of the siRNA conjugate must then escape the endosome to reach the cytoplasm, a critical and often rate-limiting step. Once in the cytoplasm, the siRNA is processed by the enzyme Dicer and loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent degradation, ultimately resulting in the silencing of the target gene.









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